2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid
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Overview
Description
2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid is a compound that features a pyrrolidine ring and an oxetane ring, both of which are significant in medicinal chemistry. The presence of these rings contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid typically involves the construction of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by nucleophilic substitution to introduce the pyrrolidine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of pyrrolidine and oxetane rings on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The oxetane ring may also contribute to the compound’s biological effects by influencing its three-dimensional structure and binding properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-yl acetic acid, are structurally similar.
Uniqueness
2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid is unique due to the combination of both pyrrolidine and oxetane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1500231-15-1 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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